N-(4-ANILINOPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Overview
Description
N-(4-Anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aniline group, a phenyl group, and a tetrahydropyrazine ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N-(4-anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: This step involves the reaction of aniline with appropriate reagents to introduce the desired substituents.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrazine ring.
Thioamide formation:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
N-(4-Anilinophenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide can be compared with similar compounds such as:
N-Phenylmaleimide derivatives: These compounds share structural similarities and are used in similar applications.
Quinazolinone derivatives: Known for their biological activities and used in medicinal chemistry.
Fentanyl analogs: Structurally related compounds with applications in pain management and drug development.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-phenylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c28-23(27-17-15-26(16-18-27)22-9-5-2-6-10-22)25-21-13-11-20(12-14-21)24-19-7-3-1-4-8-19/h1-14,24H,15-18H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHUBKRDPAJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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